molecular formula C7H5F3O B1388540 2-(Difluoromethyl)-5-fluorophenol CAS No. 1214367-26-6

2-(Difluoromethyl)-5-fluorophenol

Cat. No. B1388540
M. Wt: 162.11 g/mol
InChI Key: QCFPJZKSFKOTRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(Difluoromethyl)-5-fluorophenol” is a fluorinated organic compound. However, specific details about this compound are not readily available1.



Synthesis Analysis

The synthesis of difluoromethyl compounds has been a topic of interest in recent years. Late-stage difluoromethylation processes, which involve the introduction of difluoromethyl groups in the last stages of synthetic protocols, have played relevant roles as the CF2X group substitutions exert positive impacts on the physical properties of organic compounds23. However, specific synthesis methods for “2-(Difluoromethyl)-5-fluorophenol” are not found in the retrieved data.



Molecular Structure Analysis

The molecular structure of a compound can be determined by various methods such as X-ray crystallography, NMR spectroscopy, etc. However, the specific molecular structure analysis for “2-(Difluoromethyl)-5-fluorophenol” is not available in the retrieved data45.



Chemical Reactions Analysis

Difluoromethylation reactions have been studied extensively, and various methods have been developed for the synthesis of difluoromethylated compounds26. However, specific chemical reactions involving “2-(Difluoromethyl)-5-fluorophenol” are not found in the retrieved data.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include parameters such as melting point, boiling point, solubility, etc910. However, specific physical and chemical properties for “2-(Difluoromethyl)-5-fluorophenol” are not available in the retrieved data.


Safety And Hazards

The safety and hazards of a compound are usually determined by its toxicity, flammability, and environmental impact. However, specific safety and hazard information for “2-(Difluoromethyl)-5-fluorophenol” is not available in the retrieved data1112.


Future Directions

The field of difluoromethylation has seen significant advancements in recent years, and it continues to be an active area of research. Future directions may include the development of more efficient and selective methods for difluoromethylation, as well as the exploration of new applications for difluoromethylated compounds313.


Please note that the information provided is based on the available data and there may be more recent studies or data not included in this analysis. For a more comprehensive understanding, further literature search and expert consultation are recommended.


properties

IUPAC Name

2-(difluoromethyl)-5-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3O/c8-4-1-2-5(7(9)10)6(11)3-4/h1-3,7,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCFPJZKSFKOTRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Difluoromethyl)-5-fluorophenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Difluoromethyl)-5-fluorophenol
Reactant of Route 2
Reactant of Route 2
2-(Difluoromethyl)-5-fluorophenol
Reactant of Route 3
2-(Difluoromethyl)-5-fluorophenol
Reactant of Route 4
2-(Difluoromethyl)-5-fluorophenol
Reactant of Route 5
Reactant of Route 5
2-(Difluoromethyl)-5-fluorophenol
Reactant of Route 6
2-(Difluoromethyl)-5-fluorophenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.